molecular formula C26H37O3P B12906251 4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate

Katalognummer: B12906251
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: RINFNWOCHYHLIV-FWZLDYTLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is a complex organic compound with a unique structure that includes a phosphonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate typically involves the reaction of 4-butylphenol with phenylphosphonic dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The compound’s unique structure allows it to participate in diverse pathways, influencing its reactivity and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Butylphenyl ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) phenylphosphonate is unique due to its combination of the butylphenyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

Molekularformel

C26H37O3P

Molekulargewicht

428.5 g/mol

IUPAC-Name

1-butyl-4-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxybenzene

InChI

InChI=1S/C26H37O3P/c1-5-6-10-22-14-16-23(17-15-22)28-30(27,24-11-8-7-9-12-24)29-26-19-21(4)13-18-25(26)20(2)3/h7-9,11-12,14-17,20-21,25-26H,5-6,10,13,18-19H2,1-4H3/t21-,25+,26-,30?/m1/s1

InChI-Schlüssel

RINFNWOCHYHLIV-FWZLDYTLSA-N

Isomerische SMILES

CCCCC1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C

Kanonische SMILES

CCCCC1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3CC(CCC3C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.